2-Amino-4-chloropyridine
CAS No.: 19798-80-2
Cat. No.: VC20753342
Molecular Formula: C5H5ClN2
Molecular Weight: 128.56 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19798-80-2 |
---|---|
Molecular Formula | C5H5ClN2 |
Molecular Weight | 128.56 g/mol |
IUPAC Name | 4-chloropyridin-2-amine |
Standard InChI | InChI=1S/C5H5ClN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8) |
Standard InChI Key | RQMWVVBHJMUJNZ-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=C1Cl)N |
Canonical SMILES | C1=CN=C(C=C1Cl)N |
2-Amino-4-chloropyridine is an organic compound with the molecular formula
and a molecular weight of 128.56 g/mol. It is classified as a chlorinated derivative of pyridine, characterized by the presence of an amino group at the 2-position and a chlorine atom at the 4-position of the pyridine ring. This compound is recognized for its utility in various chemical syntheses, particularly in the development of pharmaceutical intermediates and agrochemicals.
Synthesis of 2-Amino-4-Chloropyridine
The synthesis of 2-Amino-4-chloropyridine can be achieved through various methods, with one notable procedure involving the reaction of methyl 4-chloropicolinate hydrochloride with hydrazine hydrate in methanol. The process includes several steps, such as precipitation, filtration, and recrystallization, leading to the formation of the desired compound.
Synthesis Steps:
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Treat methyl 4-chloropicolinate hydrochloride with hydrazine hydrate in methanol.
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Stir the suspension for two hours to form a precipitate.
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Collect the precipitate through filtration.
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Dissolve the hydrazide in 1N hydrochloric acid and cool it.
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Add sodium nitrite solution dropwise to form another precipitate.
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Adjust pH to neutral and collect the final product through recrystallization using ethanol.
This method has been documented in literature, highlighting its efficiency for large-scale production .
Applications
2-Amino-4-chloropyridine serves as a precursor for synthesizing various polychlorinated derivatives, including:
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2-Amino-4,5-dichloropyridine
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2-Amino-3,4-dichloropyridine
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2-Amino-3,4,5-trichloropyridine
These derivatives have potential applications in medicinal chemistry and agricultural science due to their biological activity.
Biological Activity
Research indicates that derivatives of 2-Amino-4-chloropyridine exhibit significant biological activity, including antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Streptococcus faecalis . Additionally, studies have explored its role as a kinase inhibitor, particularly targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and cyclin-dependent kinase 1 (CDK1) .
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